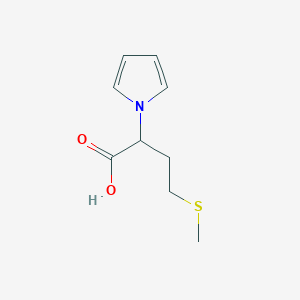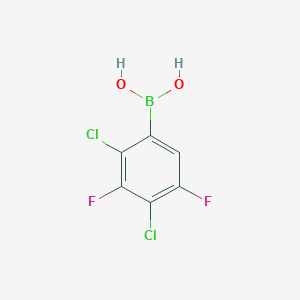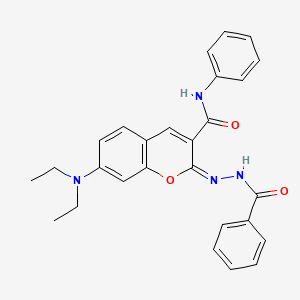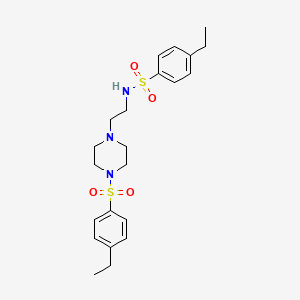
4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C24H32N2O4S2. This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of ethylamine with a suitable dihaloalkane to form the piperazine ring.
Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.
Coupling Reaction: The sulfonylated piperazine is then coupled with a benzenesulfonamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Another sulfonamide derivative with a different substitution pattern.
Uniqueness
4-ethyl-N-(2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl groups may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propriétés
IUPAC Name |
4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-3-19-5-9-21(10-6-19)30(26,27)23-13-14-24-15-17-25(18-16-24)31(28,29)22-11-7-20(4-2)8-12-22/h5-12,23H,3-4,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHWSMBNJYKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
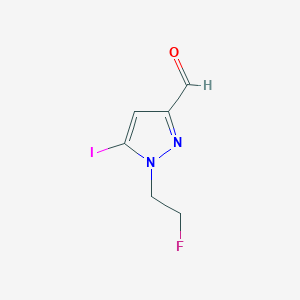
![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)
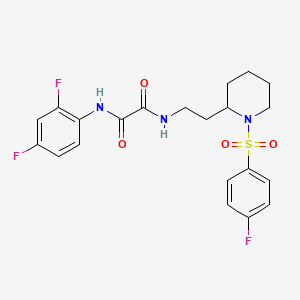
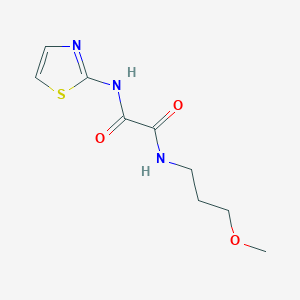
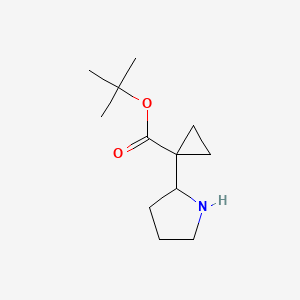
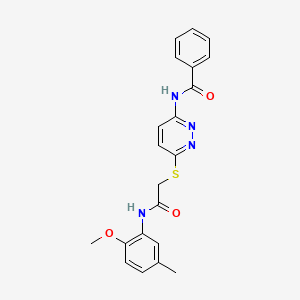
![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
